1-(4-Amino-2-iodophenyl)-3-chloropropan-1-one
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Overview
Description
1-(4-Amino-2-iodophenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes an amino group, an iodine atom, and a chlorine atom attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-iodophenyl)-3-chloropropan-1-one typically involves the reaction of 4-amino-2-iodoaniline with 3-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-2-iodophenyl)-3-chloropropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Deiodinated analogs.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
1-(4-Amino-2-iodophenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-iodophenyl)-3-chloropropan-1-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the iodine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Amino-2-iodophenyl)amino]-4-methyl-1-pentanol
- 2-[(4-Amino-2-iodophenyl)(butyl)amino]ethanol
- 4-[(4-amino-2-iodophenyl)amino]pentan-2-ol
Uniqueness
1-(4-Amino-2-iodophenyl)-3-chloropropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H9ClINO |
---|---|
Molecular Weight |
309.53 g/mol |
IUPAC Name |
1-(4-amino-2-iodophenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C9H9ClINO/c10-4-3-9(13)7-2-1-6(12)5-8(7)11/h1-2,5H,3-4,12H2 |
InChI Key |
TXSKBFSMORRGSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)I)C(=O)CCCl |
Origin of Product |
United States |
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